REACTION_CXSMILES
|
[O:1]1[C:5](=[O:6])[CH2:4][C@H:3]2[CH:7]=[CH:8][CH2:9][C@@H:2]12.[CH2:10]=O.S(=O)(=O)(O)O.[C:17]([O-:20])(=[O:19])[CH3:18].[Na+].[C:22]([OH:25])(=[O:24])[CH3:23]>>[C:17]([O:20][CH:8]1[CH2:9][CH:2]2[O:1][C:5](=[O:6])[CH2:4][CH:3]2[CH:7]1[CH2:10][O:24][C:22](=[O:25])[CH3:23])(=[O:19])[CH3:18] |f:3.4|
|
Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
O1[C@H]2[C@@H](CC1=O)C=CC2
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
74 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
The solution was washed with saturated sodium bicarbonate solution until no gas evolution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product (4.1 g)
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1C(C2C(OC(C2)=O)C1)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[C:5](=[O:6])[CH2:4][C@H:3]2[CH:7]=[CH:8][CH2:9][C@@H:2]12.[CH2:10]=O.S(=O)(=O)(O)O.[C:17]([O-:20])(=[O:19])[CH3:18].[Na+].[C:22]([OH:25])(=[O:24])[CH3:23]>>[C:17]([O:20][CH:8]1[CH2:9][CH:2]2[O:1][C:5](=[O:6])[CH2:4][CH:3]2[CH:7]1[CH2:10][O:24][C:22](=[O:25])[CH3:23])(=[O:19])[CH3:18] |f:3.4|
|
Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
O1[C@H]2[C@@H](CC1=O)C=CC2
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
74 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
The solution was washed with saturated sodium bicarbonate solution until no gas evolution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product (4.1 g)
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1C(C2C(OC(C2)=O)C1)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |